2-Bromo-3-phenylpropanoic acid

Chiral inversion Enantiomeric excess Pharmaceutical intermediate synthesis

Procuring enantiopure intermediates for dual ACE/NEP inhibitor synthesis often requires costly chiral separation. Racemic 2-bromo-3-phenylpropanoic acid solves this through documented crystallization-induced chiral inversion, delivering (R)-enantiomer at 96-99% ee. - Directly yields (S)-2-acetylthio-3-phenylpropanoic acid, the critical intermediate for antihypertensive APIs - Eliminates chiral chromatography and enzymatic resolution steps, reducing manufacturing cost - Ships under cold chain (2-8°C) to maintain stability during global transit

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 16503-53-0
Cat. No. B093534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-phenylpropanoic acid
CAS16503-53-0
Synonyms2-BPP
2-bromo-3-phenylpropionic acid
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)Br
InChIInChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)
InChIKeyWDRSCFNERFONKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-phenylpropanoic Acid: ACE/NEP Inhibitor Intermediate


2-Bromo-3-phenylpropanoic acid (CAS 16503-53-0, molecular formula C₉H₉BrO₂, molecular weight 229.07 g/mol) is a brominated derivative of 3-phenylpropanoic acid (hydrocinnamic acid) featuring a bromine atom at the alpha-carbon position adjacent to the carboxylic acid group. This compound is a chiral molecule existing as a racemic mixture of (R)- and (S)-enantiomers unless otherwise specified, and is recognized as a critical intermediate in the synthesis of dual angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors for antihypertensive therapeutics [1]. The alpha-bromine substitution confers specific reactivity for nucleophilic displacement reactions, particularly thioacetate substitution to yield optically active 2-acetylthio-3-phenylpropanoic acid derivatives, a transformation well-documented in patented pharmaceutical manufacturing processes [2]. Commercial availability typically ranges from 95% to 99% purity, with standard storage conditions requiring 2-8°C in a cool, dry environment .

Synthetic role Key intermediate for dual ACE/NEP inhibitor synthesis via thioacetate displacement.
Reactivity handle Bromo leaving group enables nucleophilic substitution not possible with parent acid.
Stereochemistry Racemic mixture; crystallization-induced chiral inversion reported for enantiomer enrichment.

Why 2-Bromo-3-phenylpropanoic Acid Cannot Be Substituted


The selection of 2-bromo-3-phenylpropanoic acid over its halogenated analogs (e.g., 2-chloro-3-phenylpropanoic acid) or non-halogenated parent (3-phenylpropanoic acid) is governed by quantifiable stereochemical and pharmacokinetic parameters that preclude generic substitution. The bromine atom at the alpha-carbon position functions as both a leaving group for stereospecific nucleophilic displacement reactions and a determinant of metabolic stereoselectivity, with documented R/S-enantiomer differentiation in glutathione conjugation rates (R/S ratio = 2.6 in vitro) and blood elimination half-lives (9 ± 2 min for (R)-BPP vs. 13 ± 1 min for (S)-BPP) [1]. Furthermore, (S)-2-bromo-3-phenylpropanoic acid undergoes crystallization-induced chiral inversion to its (R)-enantiomer with 96-99% enantiomeric excess, a phenomenon that directly impacts downstream enantiopurity of pharmaceutical intermediates [2]. In contrast, the non-halogenated 3-phenylpropanoic acid (mp 47-50°C, bp 279-281°C) lacks the bromine leaving group essential for thioacetate substitution chemistry required in ACE/NEP inhibitor synthesis, while 2-chloro-3-phenylpropanoic acid (density 1.271 g/cm³, bp 305.8°C) exhibits different leaving-group reactivity that fundamentally alters reaction kinetics and product profiles . The evidence below substantiates that compound selection cannot be reduced to simple structural similarity.

Leaving group

Bromo displacement required for thioacetate reaction; chloro analog may exhibit different kinetics, and parent acid lacks leaving group.

Chiral inversion

Crystallization-induced enantiomeric enrichment is documented only for the bromo derivative; not transferable to chloro or non-halogenated forms.

Metabolism data

Stereoselective glutathione conjugation and blood half-life differences are enantiomer-specific; may not apply to other halogenated phenylpropanoic acids.

Evidence for 2-Bromo-3-phenylpropanoic Acid Selection


Crystallization-Induced Chiral Inversion for High Enantiomeric Excess

A crystallization-induced chiral inversion process converts (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer with 96-99% enantiomeric excess, enabling the preparation of optically pure (S)-2-acetylthio-3-phenylpropanoic acid from inexpensive L-phenylalanine in good yield [1]. This process represents a novel stereochemical transformation not documented for 2-chloro-3-phenylpropanoic acid or non-halogenated 3-phenylpropanoic acid, which lack this chiral inversion behavior under analogous crystallization conditions. The patent literature confirms that optically active (R)-2-bromo-3-phenylpropionic acid is the direct precursor to (S)-2-acetylthio-3-phenylpropionic acid, a critical intermediate for compounds possessing angiotensin-converting enzyme inhibitory activity and neutral endopeptidase inhibitory activity [2].

Chiral inversion ee
Reported
96–99% ee
Supports enantiomeric enrichment via crystallization.
Patent-reported from L-phenylalanine; crystallization conditions may need optimization.
Chiral inversion Enantiomeric excess Pharmaceutical intermediate synthesis ACE/NEP inhibitors

Stereoselective Glutathione Conjugation of Enantiomers

In vitro studies using rat liver cytosol glutathione-S-transferases (GSTs) demonstrated stereoselective conjugation of 2-bromo-3-phenylpropionic acid (BPP) enantiomers. At a substrate concentration of 250 μM, (R)-BPP was conjugated significantly more rapidly than (S)-BPP, yielding an R/S conjugation ratio of 2.6 [1]. This stereoselectivity directly impacts the compound's utility in studies where differential enantiomer processing must be accounted for. No comparable stereoselective glutathione conjugation data have been reported for 2-chloro-3-phenylpropanoic acid, limiting its utility in enantiomer-specific metabolic investigations.

GST conjugation
Head-to-head
(R)-BPP conjugated 2.6× faster than (S)-BPP (rat liver GST, 250 µM).
Enables enantiomer-specific metabolic profiling.
In vitro rat cytosol model; may differ in other species.
Stereoselective metabolism Glutathione conjugation Pharmacokinetics Chiral resolution

Blood Half-Life Differentiation of Enantiomers

In vivo rat studies following separate administration of (R)-BPP and (S)-BPP at 50 μmol/kg demonstrated that (R)-BPP elimination from blood was substantially faster than (S)-BPP, with half-lives of 9 ± 2 min for (R)-BPP versus 13 ± 1 min for (S)-BPP [1]. The biliary excretion profiles further differentiated the enantiomers: the glutathione conjugate of (R)-BPP declined monoexponentially (half-life 13 ± 1 min), whereas the (S)-BPP conjugate displayed a biphasic excretion profile (second-phase half-life 11 ± 2 min) [1]. This biphasic versus monoexponential divergence indicates fundamentally different in vivo processing pathways between the enantiomers that cannot be extrapolated from achiral analogs or alternative halogenated derivatives lacking stereoselective metabolism data.

Blood half-life
Head-to-head
(R)-BPP t½ 9 ± 2 min vs (S)-BPP 13 ± 1 min; (R)-BPP eliminated 1.44× faster.
Demonstrates enantiomer-dependent elimination kinetics.
In vivo rat, 50 µmol/kg i.v.; biliary excretion patterns also diverge.
In vivo pharmacokinetics Enantiomer differentiation Blood half-life Biliary excretion

Bromo Leaving Group Reactivity in Thioacetate Substitution

The bromine atom at the alpha-carbon position of 2-bromo-3-phenylpropanoic acid functions as a leaving group for nucleophilic displacement by thioacetate, producing 2-acetylthio-3-phenylpropanoic acid, which is a direct precursor to dual ACE/NEP inhibitors [1]. Patent literature establishes that optically active (R)-BPPA reacts with thioacetic acid in the presence of potassium hydroxide or potassium carbonate to yield (S)-ATPPA [2]. The non-halogenated 3-phenylpropanoic acid lacks any leaving group and cannot undergo this transformation. The 2-chloro analog, while theoretically capable of similar chemistry, exhibits lower leaving-group propensity due to the stronger C-Cl bond (bond dissociation energy ~327 kJ/mol) compared to the C-Br bond (BDE ~285 kJ/mol), though direct comparative kinetic data for this specific substrate pair remain unreported in the open literature [3].

Bromo displacement
Class-level
Reacts with potassium thioacetate to form (S)-ATPPA; chloro analog lacks published synthetic data.
Essential for ACE/NEP inhibitor synthetic route.
C-Br bond energy supports leaving-group propensity; comparative kinetic data unreported.
Nucleophilic substitution Thioacetate displacement Pharmaceutical manufacturing ACE/NEP inhibitors

Ethylenediamine Salt Enables Crystalline Intermediate

Patent literature discloses the preparation of ethane-1,2-diaminium bis[(2R)-2-bromo-3-phenyl-propanoate] from (2R)-2-bromo-3-phenylpropionic acid and ethylenediamine in 2-propanol, specifically for use in the preparation of dual ACE/NEP inhibitors [1]. This crystalline salt formation provides a purification and isolation strategy not documented for 2-chloro-3-phenylpropanoic acid or the non-halogenated parent compound. The ability to form isolable crystalline salts facilitates quality control and intermediate purification in multi-step pharmaceutical syntheses where impurity profiles must be tightly controlled. The patent explicitly states that this ethane-1,2-diaminium salt is prepared for the purpose of manufacturing ACE/NEP inhibitors, establishing a direct industrial application pathway [1].

EDA salt formation
Reported
Ethane-1,2-diaminium bis[(2R)-2-bromo-3-phenyl-propanoate] formed in 2-propanol.
Facilitates intermediate purification in multi-step synthesis.
Specific to ethylenediamine; not documented for chloro or parent analog.
Salt formation Crystalline intermediate Ethylenediamine ACE/NEP inhibitor

Validated Applications of 2-Bromo-3-phenylpropanoic Acid


ACE/NEP Inhibitor Intermediate Synthesis

Procurement of (R)-2-bromo-3-phenylpropanoic acid is validated for the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid, a critical intermediate for antihypertensive agents possessing both angiotensin-converting enzyme and neutral endopeptidase inhibitory activities. The patented manufacturing route utilizes the bromine leaving group for nucleophilic displacement by thioacetate, producing the optically active acetylthio derivative [1]. The crystallization-induced chiral inversion process yielding 96-99% enantiomeric excess [2] supports procurement of racemic material when downstream stereochemical control via crystallization is feasible, potentially reducing raw material costs while maintaining enantiopurity requirements.

Enantiomer-Specific Pharmacokinetic & Metabolism Studies

The quantifiable stereoselective differences in glutathione conjugation (R/S ratio = 2.6 in vitro) and blood elimination half-lives (9 ± 2 min for (R)-BPP vs. 13 ± 1 min for (S)-BPP) [1] make 2-bromo-3-phenylpropanoic acid a suitable probe for investigating stereoselective Phase II metabolism. The biphasic versus monoexponential biliary excretion profiles between enantiomers [1] provide a defined system for studying stereochemical determinants of xenobiotic elimination. This application is not readily transferable to 2-chloro-3-phenylpropanoic acid or non-halogenated analogs due to the absence of comparable stereoselective metabolism data.

Crystalline Salt Intermediate Preparation

The formation of ethane-1,2-diaminium bis[(2R)-2-bromo-3-phenyl-propanoate] from (2R)-BPP and ethylenediamine provides a validated crystalline intermediate isolation step for ACE/NEP inhibitor manufacturing processes [1]. This salt formation enables purification and quality control checkpoints in multi-step syntheses where impurity management is critical. The availability of this specific salt formation chemistry distinguishes the bromo compound from chloro analogs, for which comparable crystalline salt preparation data are not documented in the patent literature.

Chiral Resolution by Crystallization

The documented crystallization-induced chiral inversion of (S)-BPP to (R)-BPP with 96-99% enantiomeric excess [1] enables procurement of racemic 2-bromo-3-phenylpropanoic acid followed by in-process enantiomeric enrichment without requiring chiral chromatography or enzymatic resolution. This property is specific to the brominated derivative and has not been reported for 2-chloro-3-phenylpropanoic acid or the non-halogenated parent compound. The process utilizes inexpensive L-phenylalanine as starting material, offering cost advantages over direct procurement of enantiopure material in certain manufacturing scenarios [1].

Application
Selection Property
Validation Focus
Dual ACE/NEP inhibitor intermediate preparation
Bromo leaving-group reactivity for stereospecific thioacetate displacement
Nucleophilic substitution stereochemical outcome
Enantiomer-specific metabolism research
Stereoselective glutathione conjugation and blood elimination profiles
Enantiomer-dependent pharmacokinetic parameters
Crystalline intermediate purification
Ethylenediamine salt formation capability
Crystallinity and impurity profile of the salt
Chiral resolution via crystallization
Crystallization-induced enantiomeric enrichment
Enantiomeric excess after inversion process

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